molecular formula C15H10O4 B8518282 4-(5-Hydroxy-benzofuran-2-yl)-benzoic acid CAS No. 551002-18-7

4-(5-Hydroxy-benzofuran-2-yl)-benzoic acid

Cat. No.: B8518282
CAS No.: 551002-18-7
M. Wt: 254.24 g/mol
InChI Key: ZAUFUEOSLRNFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Hydroxy-benzofuran-2-yl)-benzoic acid is a useful research compound. Its molecular formula is C15H10O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

551002-18-7

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

4-(5-hydroxy-1-benzofuran-2-yl)benzoic acid

InChI

InChI=1S/C15H10O4/c16-12-5-6-13-11(7-12)8-14(19-13)9-1-3-10(4-2-9)15(17)18/h1-8,16H,(H,17,18)

InChI Key

ZAUFUEOSLRNFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-(5-Methoxy-benzofuran-2-yl)-benzoic acid methyl ester (0.5 g, 1.8 mmol) and Pyridine HCl (5 g) was heated to 200° C. After 2 hr, the reaction was cooled and poured into water and extracted with EtOAc. The EtOAc layer was dried over MgSO4, concentrated and the product was purified by column chromatography on silica gel (75% EtOAc/hex) to give a solid (0.21 g, 47%): 1H NMR (DMSO-d6) δ 13.07 (br s, 1 H), 9.29 (br s, 1 H), 8.02 (d, 2 H, J=8.1 Hz), 7.97 (d, 2 H, J=8.7 Hz), 7.46 (m, 2 H), 6.97 (d, 1 H, J=2.9 Hz), 6.79 (dd, 1 H, J=9.3 Hz, 2.9 Hz); MS 253 (M−H)−
Name
4-(5-Methoxy-benzofuran-2-yl)-benzoic acid methyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
47%

Synthesis routes and methods II

Procedure details

A mixture of 4-(5-Methoxy-benzofuran-2-yl)-benzoic acid methyl ester (0.5 g, 1.8 mmol) and Pyridine HCl (5 g) was heated to 200° C. After 2 hr, the reaction was cooled and poured into water and exracted with EtOAc. The EtOAc layer was dried over MgSO4, concentrated and the product was purified by column chrmatography on silica gel (75% EtOAc/hex) to give a solid (0.21 g, 47%): 1H NMR (DMSO-d6) δ 13.07 (br s, 1 H), 9.29 (br s, 1 H), 8.02 (d, 2 H, J=8.1 Hz), 7.97 (d, 2 H, J=8.7 Hz), 7.46 (m, 2 H), 6.97 (d, 1H, J=2.9 Hz), 6.79 (dd, 1 H, J=9.3 Hz, 2.9 Hz); MS 253 (M−H)−
Name
4-(5-Methoxy-benzofuran-2-yl)-benzoic acid methyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
47%

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